5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine
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Overview
Description
5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine is a compound that features a benzo[d][1,3]dioxole moiety attached to an imidazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the benzo[d][1,3]dioxole and imidazole rings endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine typically involves the condensation of benzo[d][1,3]dioxole derivatives with imidazole precursors. One common method includes the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with 2-aminomethylimidazole under acidic conditions to form the desired product . The reaction is usually carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of recyclable heterogeneous catalysts in a continuous flow reactor can improve the efficiency and scalability of the synthesis process . This method allows for precise control of reaction conditions and minimizes waste production.
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and have shown antitumor activity.
1-(Benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: These compounds are used in organoselenium chemistry and have potential pharmaceutical applications.
Uniqueness
5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H9N3O2/c11-10-12-4-7(13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H3,11,12,13) |
InChI Key |
ZBSWWBGNXOJRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(N3)N |
Origin of Product |
United States |
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